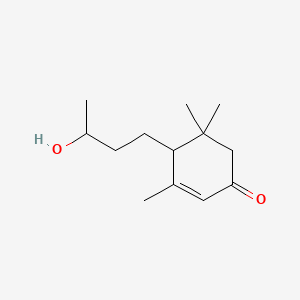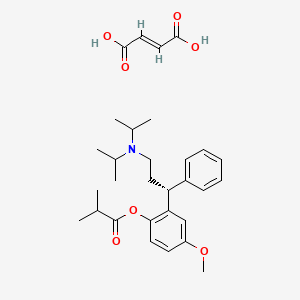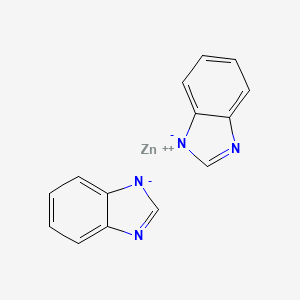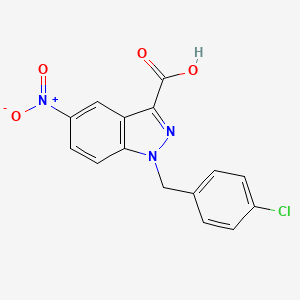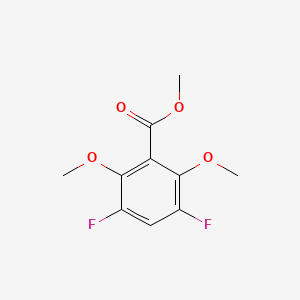![molecular formula C16H14O B13727485 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde](/img/structure/B13727485.png)
4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde, also known as p-Tolualdehyde, is an aromatic aldehyde with the molecular formula C15H14O. It is characterized by a benzene ring substituted with a methyl group and a phenylethenyl group at the para position relative to the aldehyde group. This compound is known for its pleasant almond-like odor and is used in various applications, including perfumery and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by a Wittig reaction to introduce the phenylethenyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the acylation step and a phosphonium ylide for the Wittig reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous processes to ensure high yield and purity. One such method involves the vapor-phase hydrolysis of benzal chloride at elevated temperatures, catalyzed by activated carbon treated with acid or impregnated with metal chloride or sulfate .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methyl-2-[(E)-2-phenylethenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group is reduced to an alcohol through the addition of hydrogen atoms .
Comparaison Avec Des Composés Similaires
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde can be compared with other similar compounds such as:
Benzaldehyde: Lacks the methyl and phenylethenyl groups, making it less complex and less versatile in synthetic applications.
4-Methylbenzaldehyde: Similar structure but lacks the phenylethenyl group, resulting in different chemical properties and reactivity.
2-Phenylethenylbenzaldehyde: Lacks the methyl group, which affects its reactivity and applications.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical behavior and applications.
Propriétés
Formule moléculaire |
C16H14O |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O/c1-13-7-9-16(12-17)15(11-13)10-8-14-5-3-2-4-6-14/h2-12H,1H3/b10-8+ |
Clé InChI |
IZHLUOBBPLEEDD-CSKARUKUSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=C(C=C1)C=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)
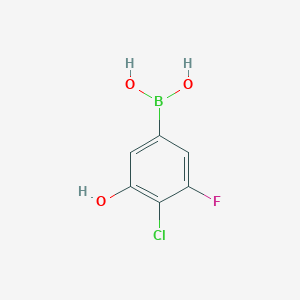
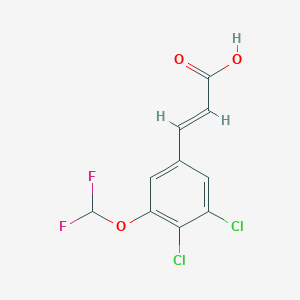
![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
